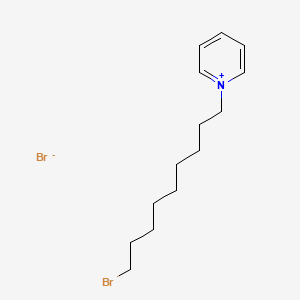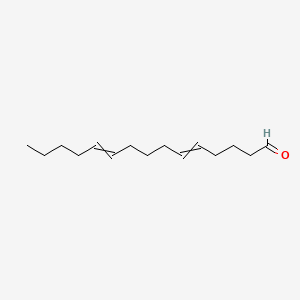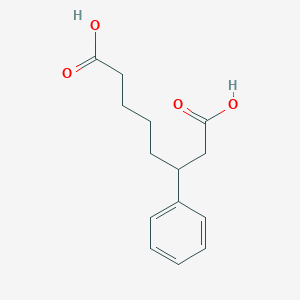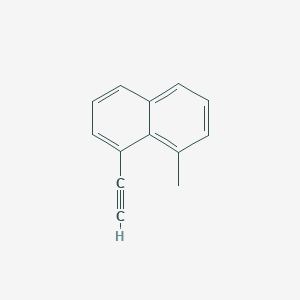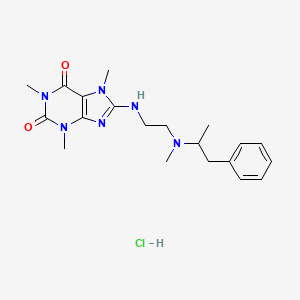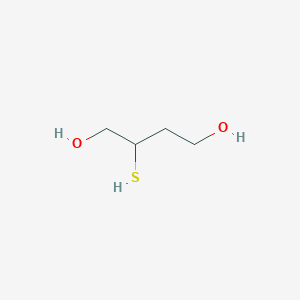
2-Sulfanylbutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylbutane-1,4-diol is an organic compound with the molecular formula C4H10O2S It is a thiol-containing diol, characterized by the presence of both hydroxyl (-OH) and sulfanyl (-SH) functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylbutane-1,4-diol typically involves the reaction of 1,4-butanediol with hydrogen sulfide (H2S) under specific conditions. One common method is the thiolation of 1,4-butanediol using a thiolating agent such as thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include a temperature range of 50-100°C and a suitable solvent like ethanol or water.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Sulfanylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halides or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), acetic anhydride (Ac2O)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Halides, esters
Aplicaciones Científicas De Investigación
2-Sulfanylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, resins, and other materials with specific properties, such as enhanced flexibility and durability.
Mecanismo De Acción
The mechanism of action of 2-Sulfanylbutane-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity through the formation of disulfide bonds or other covalent modifications.
Pathways Involved: It can influence redox signaling pathways, affecting cellular processes such as apoptosis, proliferation, and differentiation. The presence of both hydroxyl and sulfanyl groups allows it to participate in a wide range of biochemical reactions.
Comparación Con Compuestos Similares
1,4-Butanediol: A diol with the formula C4H10O2, used in the production of plastics and solvents.
2-Butyne-1,4-diol: An alkyne-containing diol with the formula C4H6O2, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 2-Sulfanylbutane-1,4-diol:
- The presence of the sulfanyl group distinguishes it from other diols, providing unique chemical reactivity and potential applications.
- Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.
- The dual functionality of hydroxyl and sulfanyl groups allows it to interact with a wide range of biological targets, making it a valuable compound in biomedical research.
Propiedades
Número CAS |
64131-52-8 |
|---|---|
Fórmula molecular |
C4H10O2S |
Peso molecular |
122.19 g/mol |
Nombre IUPAC |
2-sulfanylbutane-1,4-diol |
InChI |
InChI=1S/C4H10O2S/c5-2-1-4(7)3-6/h4-7H,1-3H2 |
Clave InChI |
GJRLHZCKWCARHD-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(CO)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



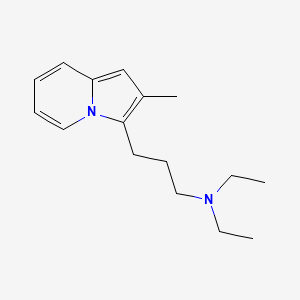

![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
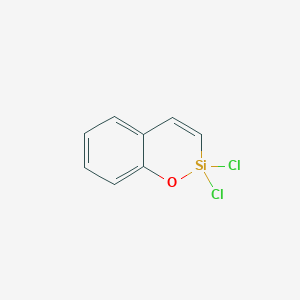
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
